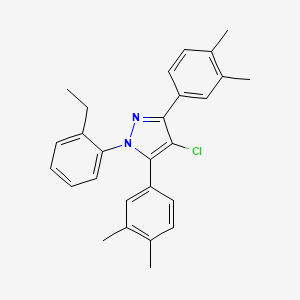
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous flow reactors may be employed.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the dimethyl and ethyl substituents, which may affect its chemical properties and applications.
3,5-bis(3,4-dimethylphenyl)-1H-pyrazole:
Uniqueness
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole is unique due to its specific substituents, which can influence its chemical behavior, reactivity, and potential applications. The presence of the chloro group and multiple phenyl rings can enhance its stability and provide opportunities for further functionalization.
Eigenschaften
Molekularformel |
C27H27ClN2 |
|---|---|
Molekulargewicht |
415.0 g/mol |
IUPAC-Name |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)pyrazole |
InChI |
InChI=1S/C27H27ClN2/c1-6-21-9-7-8-10-24(21)30-27(23-14-12-18(3)20(5)16-23)25(28)26(29-30)22-13-11-17(2)19(4)15-22/h7-16H,6H2,1-5H3 |
InChI-Schlüssel |
MGVWFWKXPMEYPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)Cl)C4=CC(=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10924358.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10924359.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10924367.png)
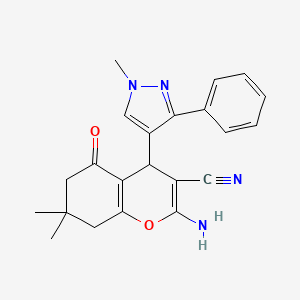
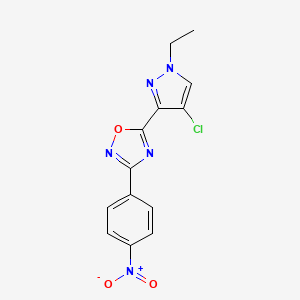
![ethyl 1-ethyl-6-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10924399.png)
![2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10924406.png)
![(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10924408.png)
![6-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924424.png)
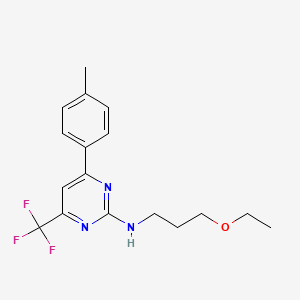
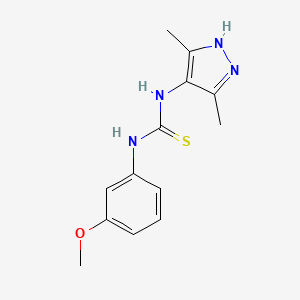
![6-cyclopropyl-1-(2-fluorophenyl)-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924435.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)pentyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B10924436.png)

